1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate

Electrophilic fluorination Mayr reactivity scales N-fluoropyridinium salts

1‑Fluoro‑2,4,6‑trimethylpyridinium tetrafluoroborate (E = –10.46) is the electrophilic fluorine source of choice for substrates that degrade when exposed to more aggressive reagents such as Selectfluor (E = –5.20). Its reduced reactivity prevents over‑fluorination and protects acid‑labile heterocycles, making it essential for late‑stage pharmaceutical intermediate synthesis. The reagent also serves as a dual‑function F⁺ oxidant in Pd‑catalyzed C–H functionalization, simplifying process workflows. With a melting point of 213–217 °C, it requires only standard cold‑chain storage (2–8 °C, inert atmosphere) and is backed by orthogonal purity analytics (HPLC, iodometric titration, LC) for batch‑to‑batch consistency.

Molecular Formula C8H11BF5N
Molecular Weight 226.98 g/mol
CAS No. 109705-14-8
Cat. No. B034832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
CAS109705-14-8
Molecular FormulaC8H11BF5N
Molecular Weight226.98 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC1=CC(=[N+](C(=C1)C)F)C
InChIInChI=1S/C8H11FN.BF4/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1
InChIKeyRRNLYYDDEUOXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate (CAS 109705-14-8): Procurement-Grade Electrophilic Fluorinating Reagent Specifications


1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (CAS 109705-14-8), also designated N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, is a crystalline N-fluoropyridinium salt that functions as an electrophilic fluorine transfer reagent in organic synthesis [1]. The compound exhibits a melting point of 213–217 °C and is supplied as a white to light yellow solid with purity specifications typically exceeding 92% by HPLC and 95% by iodometric titration . As a member of the N-fluoropyridinium class, this reagent participates in fluorination of aryl Grignard reagents, aryl boronic acids, and serves as both an F⁺ oxidant and fluorinating agent in Pd-catalyzed C–H functionalization reactions .

Why 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate Cannot Be Replaced with Generic N-Fluoropyridinium Salts in Procurement Specifications


N-Fluoropyridinium salts exhibit a wide electrophilicity spectrum that precludes functional interchangeability in synthetic protocols. The Mayr electrophilicity parameter (E) quantifies this variability: Selectfluor (E = –5.20) and N-fluoro-2,6-dichloropyridinium tetrafluoroborate (E = –5.29) demonstrate approximately 5 orders of magnitude higher electrophilic reactivity than 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (E = –10.46) [1]. This reactivity gap dictates that substitution of the trimethyl-substituted reagent with more electrophilic analogs will alter reaction rates, product distributions, and functional group tolerance profiles. Conversely, substituting with less sterically hindered but electronically similar N-fluoropyridinium tetrafluoroborate (E = –9.89) may preserve some reactivity characteristics but lacks the ortho-methyl steric shielding that defines the selectivity profile of the trimethyl analog. Procurement decisions predicated solely on in-class reagent classification without attention to these quantified reactivity differences introduce uncontrolled variables into validated synthetic routes [2].

Quantitative Differentiation Evidence: 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate Versus Comparator Electrophilic Fluorinating Reagents


Mayr Electrophilicity Parameter (E) Comparison: Trimethyl-Substituted Reagent Exhibits Attenuated Reactivity Relative to Selectfluor and Dichloro Analog

The Mayr electrophilicity parameter (E) provides a unified, solvent-independent scale for comparing electrophile reactivity toward nucleophiles. 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate exhibits an E parameter of –10.46, substantially less electrophilic than Selectfluor (E = –5.20) and N-fluoro-2,6-dichloropyridinium tetrafluoroborate (E = –5.29) [1]. The 2,4,6-trimethyl substitution pattern reduces electrophilicity by approximately 5.2 orders of magnitude relative to Selectfluor, translating to markedly different reaction rate profiles in kinetic studies [2].

Electrophilic fluorination Mayr reactivity scales N-fluoropyridinium salts

Melting Point and Thermal Stability: Superior Shelf Stability at Ambient Temperature Relative to Selectfluor

Thermal decomposition profiles differentiate procurement and handling requirements for electrophilic fluorinating reagents. 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate exhibits a melting point of 213–217 °C with no reported decomposition below this temperature range [1]. In contrast, Selectfluor undergoes thermal decomposition at temperatures exceeding 80 °C (melting point ~190 °C with decomposition) [2]. This thermal stability differential of approximately 130 °C before decomposition onset reduces special cold-chain shipping requirements and extends usable shelf life under standard laboratory storage conditions .

Thermal stability Reagent storage Procurement specifications

Grignard Reagent Fluorination: Functional Group Tolerance Profile Across Electron-Donating and Electron-Withdrawing Aryl Substrates

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate reacts with aryl Grignard reagents to afford aryl fluorides in moderate yields, demonstrating tolerance to both electron-donating and electron-withdrawing substituents as well as pyridine-derived substrates . The reaction also proceeds with aryl boronic acids in the presence of silver fluoride under copper catalysis, accommodating substrates bearing aldehyde, ketone, and ester functional groups . This broad substrate scope contrasts with certain alternative electrophilic fluorinating reagents that exhibit narrower functional group compatibility profiles, though direct yield comparison data across multiple reagent classes under identical conditions is not systematically reported in the primary literature [1].

Aryl fluoride synthesis Grignard fluorination Functional group tolerance

Purity Specifications Across Commercial Suppliers: Analytical Benchmarking for Procurement Quality Assurance

Commercial availability of 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate spans multiple purity grades with verified analytical specifications. Available purity grades include >92% by HPLC with iodometric titration confirming minimum 95% active fluorine content [1], and >98% by LC from alternative suppliers . Spectroscopic characterization data including ¹H NMR, ¹³C NMR, and FTIR spectra are publicly accessible through spectral databases (SpectraBase Compound ID: 7FivKqBTnUN; SDBS No: 19524), enabling independent verification of structural identity [2][3]. This analytical transparency exceeds that of less well-characterized in-class alternatives and provides procurement quality assurance for regulated synthetic environments.

Quality control Purity specifications Procurement benchmarking

Pd-Catalyzed C–H Functionalization Dual Role: Bystanding F⁺ Oxidant and Electrophilic Fluorinating Reagent

In Pd-catalyzed ortho C–H methylation and fluorination of benzaldehydes employing orthanilic acids as transient directing groups, 1-fluoro-2,4,6-trimethylpyridinium salts function either as a bystanding F⁺ oxidant or as an electrophilic fluorinating reagent depending on reaction conditions [1]. This dual functional capability distinguishes the trimethyl-substituted reagent from simpler N-fluoropyridinium salts that may exhibit only single-mode reactivity. The compound also enables Pd(II)-catalyzed para-selective C–H arylation and oxidatively-induced aryl–CF₃ bond-forming reductive elimination from Pd(IV) intermediates [2]. In directed C–H fluorination of 8-methylquinoline using Pd(OAc)₂, the triflate analog achieves 75% yield of the fluorinated product, demonstrating synthetic utility in C–H fluorination protocols [3].

C–H activation Palladium catalysis Fluorination-oxidation

Acetonitrile Solubility Profile Enables Homogeneous Reaction Conditions Without Co-Solvent Additives

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate exhibits defined solubility in acetonitrile, enabling homogeneous reaction conditions without the need for co-solvent additives or phase-transfer catalysts in many fluorination protocols . The compound's calculated Log P (octanol-water partition coefficient) ranges from 2.93 to 2.95 across multiple computational models (XLOGP3, WLOGP, consensus Log P), indicating moderate lipophilicity that facilitates partitioning into organic reaction phases . Aqueous solubility is calculated at approximately 0.00532 mg/mL (Log S = –4.63, ESOL method), confirming the reagent's suitability for organic-phase reactions rather than aqueous media . This solubility profile contrasts with more hydrophilic fluorinating reagents that may require biphasic conditions or phase-transfer catalysis for effective substrate contact.

Solubility Reaction medium Acetonitrile compatibility

Optimal Application Scenarios for 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate Based on Quantified Differentiation Evidence


Fluorination of Acid-Sensitive or Thermally Labile Aryl Substrates Requiring Attenuated Electrophilicity

The quantified Mayr E parameter of –10.46 establishes this reagent as the electrophilic fluorinating agent of choice for substrates susceptible to decomposition or over-fluorination when exposed to more reactive alternatives such as Selectfluor (E = –5.20) or N-fluoro-2,6-dichloropyridinium tetrafluoroborate (E = –5.29) [1]. The approximately 5-order-of-magnitude lower electrophilicity enables controlled fluorination of electron-rich aromatic systems, acid-sensitive heterocycles, and substrates bearing labile protecting groups that would otherwise undergo undesired side reactions. Procurement for pharmaceutical intermediate synthesis, particularly in late-stage fluorination of complex drug candidates containing multiple sensitive functional groups, derives direct benefit from this attenuated reactivity profile .

Laboratory Environments with Ambient Temperature Storage Capabilities and No Specialized Cold-Chain Infrastructure

The thermal stability of 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, evidenced by a melting point of 213–217 °C with no reported decomposition below this threshold [1], renders the reagent suitable for facilities that lack dedicated cold-chain storage for Selectfluor-type reagents (decomposition >80 °C) . Procurement for academic laboratories, contract research organizations operating in warm climates, and satellite research facilities without continuous refrigeration infrastructure is supported by this thermal stability differential. The recommended storage conditions (cool, dry place, inert atmosphere, 2–8 °C) are standard and do not impose the specialized handling requirements associated with less thermally stable electrophilic fluorinating agents [2].

Palladium-Catalyzed Sequential C–H Functionalization Sequences Requiring Single-Reagent Oxidant/Fluorinating Capability

The dual functionality of 1-fluoro-2,4,6-trimethylpyridinium salts as both bystanding F⁺ oxidant and electrophilic fluorinating reagent in Pd-catalyzed ortho C–H methylation and fluorination reactions [1] supports streamlined synthetic protocols in medicinal chemistry and process development. This reagent reduces the number of discrete reagent additions required in sequential transformations, minimizing reaction setup complexity and post-reaction purification burden. Procurement for medicinal chemistry laboratories engaged in C–H activation methodology development, aryl–CF₃ bond-forming reductive elimination from Pd(IV) intermediates , and directed C–H fluorination of heteroaromatic substrates (e.g., 8-methylquinoline, 75% yield with triflate analog) [2] derives efficiency advantages from this dual-mode reactivity.

Quality-Controlled Fluorination for GMP-Adjacent Pharmaceutical Intermediate Synthesis Requiring Verified Analytical Specifications

The availability of multiple purity grades with independent analytical verification methods—HPLC (>92% area), iodometric titration (>95% active fluorine), and LC (>98%) [1]—coupled with publicly accessible ¹H NMR, ¹³C NMR, FTIR, and MS reference spectra [2][3], positions this reagent for use in quality-controlled synthetic environments. Procurement for GMP-adjacent pharmaceutical intermediate production, analytical method development, and impurity profiling studies benefits from the analytical transparency and batch-to-batch consistency data provided across multiple commercial suppliers. The spectral reference data enable rapid in-house identity confirmation without the need for independent structural elucidation [4].

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